![molecular formula C7H7N3 B8670746 pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8670746.png)
pyrrolo[3,2-b]pyridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pyrrolo[3,2-b]pyridin-1-amine: is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-aminopyridine derivatives with suitable electrophiles can yield pyrrolo[3,2-b]pyridin-1-amine.
Cross-Coupling Reactions: Another method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyrrole is coupled with a halogenated pyridine derivative.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: pyrrolo[3,2-b]pyridin-1-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: This compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present on the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, boronic acids, palladium catalysts.
Major Products:
N-oxides: from oxidation.
Amines: from reduction.
Substituted derivatives: from substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: pyrrolo[3,2-b]pyridin-1-amine derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit enzymes, making it a candidate for drug development.
Medicine:
Anticancer Agents: Some derivatives have shown promising activity against cancer cell lines, making them potential candidates for anticancer drugs.
Antimicrobial Agents: The compound has also been explored for its antimicrobial properties.
Industry:
Material Science: this compound derivatives are used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of pyrrolo[3,2-b]pyridin-1-amine often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. By binding to these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
- Pyrrolo[2,3-b]pyridine
- Pyrrolo[1,2-a]pyrazine
- Pyrrolo[2,3-d]pyrimidine
Comparison:
- pyrrolo[3,2-b]pyridin-1-amine is unique due to its specific ring fusion and the position of the amine group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
- Pyrrolo[2,3-b]pyridine and Pyrrolo[1,2-a]pyrazine have different ring fusion patterns, which can lead to different electronic properties and biological activities.
- Pyrrolo[2,3-d]pyrimidine has a different nitrogen placement in the ring system, which can affect its interaction with biological targets.
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
pyrrolo[3,2-b]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-10-5-3-6-7(10)2-1-4-9-6/h1-5H,8H2 |
InChI Key |
NFTUGBUZNRPHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2N)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
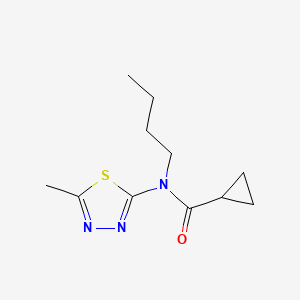
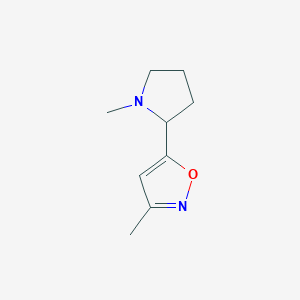
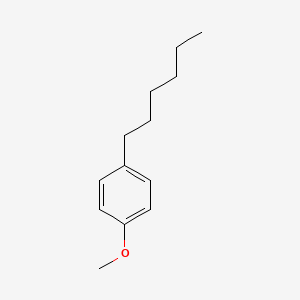
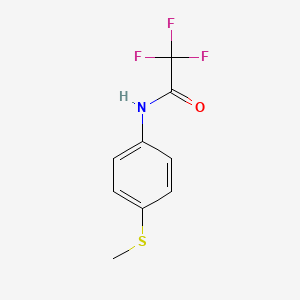
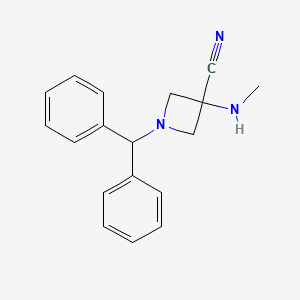
![Acetamide, 2-chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8670708.png)
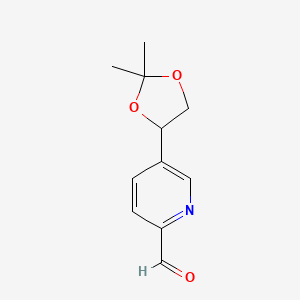
![1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B8670729.png)
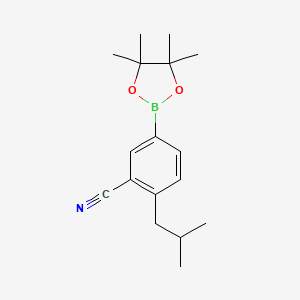
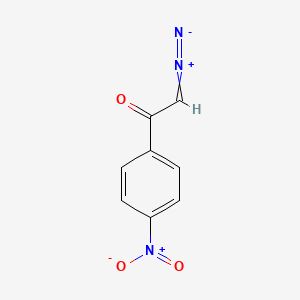
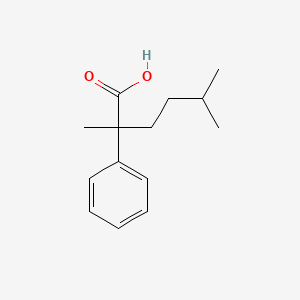
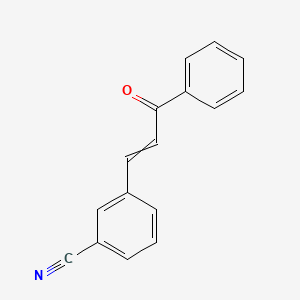
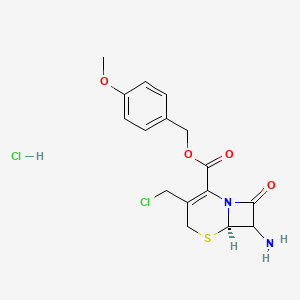
![4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B8670786.png)
